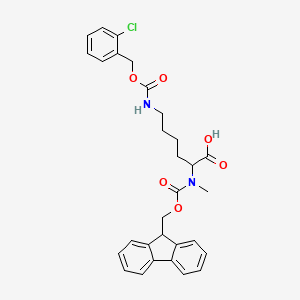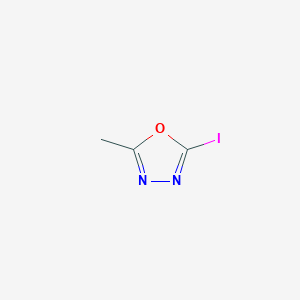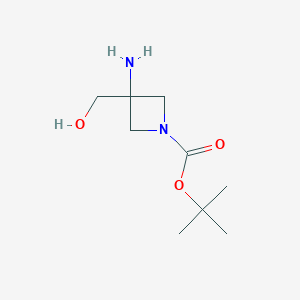
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Vue d'ensemble
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH, commonly referred to as Fmoc-Lys(2-Cl-Z)-OH, is an amino acid derivative used in organic synthesis. Fmoc-Lys(2-Cl-Z)-OH is an important reagent in peptide synthesis, protein engineering and the preparation of other biologically active molecules. It is also used in the synthesis of peptide-based drugs or peptide-based drug delivery systems. Fmoc-Lys(2-Cl-Z)-OH has been found to be useful in a variety of laboratory experiments due to its high solubility, low toxicity and good stability.
Applications De Recherche Scientifique
Supramolecular Applications
Supramolecular hydrogels, utilizing the fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like Fmoc-N-Me-Lys(2-Cl-Z)-OH, show substantial promise in biomedical fields owing to their biocompatible and biodegradable nature. These materials, especially when combined with colloidal and ionic silver, exhibit enhanced antimicrobial activity, making them suitable for various medical and biotechnological applications. Their structural properties are meticulously characterized using various spectroscopic and microscopic techniques, ensuring their efficacy and safety in practical applications (Croitoriu et al., 2021).
Peptide Synthesis
This compound is pivotal in peptide synthesis, particularly in the creation of azido-protected peptides. It facilitates efficient condensation with peptide thioesters, enhancing the simplicity and reliability of peptide ligation processes. The azido group's easy reduction post-condensation underscores the compound's versatility and utility in streamlining peptide synthesis workflows, making it indispensable in the synthesis of complex peptides and proteins (Katayama et al., 2008).
Analytical Spectroscopy
In analytical spectroscopy, particularly in studying the Merrifield peptide synthesis, this compound's protective group plays a crucial role. Its deprotection dynamics and influence on the secondary structure of peptides offer valuable insights. The substance's interactions with other chemical groups during the synthesis process are meticulously analyzed using Raman spectroscopy, providing a deeper understanding of peptide structure and behavior during synthesis (Larsen et al., 1993).
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHAGCRFXQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B1532874.png)

![6-Bromo-2-iodobenzo[d]thiazole](/img/structure/B1532877.png)





![tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate](/img/structure/B1532883.png)

